5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core.
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridine derivatives have been widely used in the pharmaceutical and agrochemical industries . They are known to interact with a variety of biological targets, depending on the specific compound and its structural features .
Pharmacokinetics
The physicochemical properties of a compound, including its lipophilicity and water solubility, can influence its pharmacokinetic profile . Therefore, further studies would be needed to determine the ADME properties of this compound and their impact on its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group into the desired position on the pyridine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective methods to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine compounds .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridin-2-ol: Another trifluoromethylated pyridine derivative with similar chemical properties.
2-(trifluoromethyl)pyridine: A simpler trifluoromethylated pyridine with different reactivity and applications.
Uniqueness
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-13-7-4(6(5)14)1-2-12-7/h1-3H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFVDQQYXOMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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